molecular formula C19H23NO5 B2595651 3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide CAS No. 1795087-96-5

3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

Cat. No.: B2595651
CAS No.: 1795087-96-5
M. Wt: 345.395
InChI Key: KJIDMRPUZDDSJT-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is a benzamide derivative characterized by three methoxy groups: two at the 3- and 5-positions of the benzamide ring and one on the ethyl linker attached to the N-atom. Its structure suggests similarities to psychoactive NBOMe compounds but with distinct substitution patterns that may influence receptor binding and metabolic stability .

Properties

IUPAC Name

3,5-dimethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-14-9-13(10-15(11-14)23-2)19(21)20-12-18(25-4)16-7-5-6-8-17(16)24-3/h5-11,18H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDMRPUZDDSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC(=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,5-dimethoxybenzoic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine under appropriate conditions to form the desired benzamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole and benzamide have shown selective activity against MCF-7 cells (IC50 = 3.1 μM), suggesting that 3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide may also possess similar properties due to its structural characteristics .
  • Antioxidant Properties : The presence of methoxy groups in the compound is associated with enhanced antioxidant activity. Studies have demonstrated that methoxy-substituted compounds can stabilize free radicals, thereby reducing oxidative stress in cells . This property could make the compound valuable in developing treatments for oxidative stress-related diseases.
  • Neuroprotective Effects : Compounds with similar structural frameworks have been investigated for neuroprotective effects. The ability to cross the blood-brain barrier and interact with neurotransmitter systems can be a critical factor in treating neurodegenerative disorders .

The biological evaluation of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:

  • Cell Viability : The compound's effect on cell viability and proliferation should be assessed across different cancer cell lines to establish its efficacy as an anticancer agent.
  • Mechanism of Action : Investigating the molecular pathways influenced by this compound could provide insights into its role in apoptosis and cell cycle regulation.

Case Studies

  • Benzimidazole Derivatives : A study on N-substituted benzimidazole carboxamides revealed that compounds with methoxy substitutions exhibited potent antiproliferative activities against breast cancer cell lines . This suggests a potential parallel for this compound.
  • Antioxidative Studies : Research on hydroxy-substituted benzamide derivatives indicated significant antioxidative properties, which were attributed to the presence of electron-donating groups like methoxy . Similar evaluations for the target compound could confirm these beneficial effects.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

NBOMe Derivatives

NBOMe compounds, such as 25H-NBOMe , 25I-NBOMe , and 25B-NBOMe , share a core structure of 2,5-dimethoxy-N-(2-methoxyphenethyl)benzeneethanamine. Key differences include:

  • Substituent at the 4-position: 25H-NBOMe: Hydrogen 25I-NBOMe: Iodine 25B-NBOMe: Bromine Target compound: No substitution at the 4-position but an additional methoxy group at the 3-position of the benzamide ring.
Compound R1 (Benzamide) R2 (Phenethyl) Key Modifications
25I-NBOMe 2,5-diOMe 2-OMe, 4-I High 5-HT2A receptor affinity
25B-NBOMe 2,5-diOMe 2-OMe, 4-Br Enhanced lipophilicity
Target Compound 3,5-diOMe 2-OMe Additional 3-OMe; lacks 4-substituent

Pharmacological Implications :

  • In vivo studies on NBOMe compounds show dose-dependent effects on sensorimotor responses (e.g., 0.001–10 mg/kg in mice), suggesting the target compound may require similar or adjusted dosing due to structural variations .
Other Benzamide Derivatives
  • 4-(2-Aminoethoxy)-N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide (): Aminoethoxy group introduces basicity, enhancing water solubility. The diethoxyphenyl moiety may confer distinct pharmacokinetic properties.
Compound Substituents Functional Impact
Target Compound 3,5-diOMe, 2-OMe phenethyl Balanced lipophilicity, possible CNS activity
Sulfonyl, thienyl Increased polarity, reduced CNS uptake
Aminoethoxy, diethoxyphenyl Enhanced solubility, altered receptor targeting

Structure-Activity Relationship (SAR) Insights

  • Methoxy Positioning :
    • 3,5-Dimethoxy groups on the benzamide ring (target compound) vs. 2,5-dimethoxy in NBOMe derivatives may shift electron density, affecting receptor binding kinetics .

Biological Activity

3,5-Dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is a compound with notable biological activities that have been explored in various studies. This article will detail its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19_{19}H23_{23}NO5_5
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1795087-96-5

The biological activity of this compound appears to be linked to its interaction with specific proteins involved in melanin production and cellular proliferation. Research indicates that derivatives of the compound, such as N-(3,5-dimethylphenyl)-3-methoxybenzamide (referred to as A(3)B(5)), exhibit significant inhibitory effects on melanin synthesis and melanoma cell growth.

Key Findings:

  • Inhibition of Melanin Production :
    • A(3)B(5) does not affect tyrosinase activity but downregulates tyrosinase-related protein 2 (TRP-2), crucial for melanogenesis. This downregulation occurs through proteasomal degradation mechanisms .
  • Cell Proliferation :
    • A(3)B(5) inhibits the proliferation of melanocytes and melanoma cells by inducing cell cycle arrest in the G1 phase. This has implications for potential therapeutic applications in treating hyperpigmentation and melanoma .

Therapeutic Potential

The implications of these findings suggest that this compound could serve as a therapeutic agent for conditions related to excessive melanin production and skin cancers. The ability to modulate melanin synthesis while also affecting cell cycle dynamics positions it as a candidate for further development.

Case Studies and Research Findings

Several studies have examined the biological effects of similar compounds, providing insights into their potential applications:

Study ReferenceFocus AreaKey Findings
Melanin ProductionDownregulation of TRP-2 via proteasomal degradation; inhibition of melanoma cell growth.
Multidrug ResistanceExploration of compounds targeting efflux pumps; relevance to cancer therapy.
Inhibitory ActivityNovel compounds showing selective inhibition of human factor XIIa, indicating potential for thrombotic conditions.

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